molecular formula C13H18O B3386183 2alpha-Phenylcycloheptane-1beta-ol CAS No. 70810-39-8

2alpha-Phenylcycloheptane-1beta-ol

Cat. No.: B3386183
CAS No.: 70810-39-8
M. Wt: 190.28 g/mol
InChI Key: XFHCHXDYAKNGPJ-QWHCGFSZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2alpha-Phenylcycloheptane-1beta-ol is a chemical compound belonging to the cycloalkane family. It possesses a unique chemical structure characterized by a cycloheptane ring with a phenyl group attached to the second carbon and a hydroxyl group attached to the first carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2alpha-Phenylcycloheptane-1beta-ol typically involves the reaction of cycloheptanone with phenylmagnesium bromide (Grignard reagent) followed by hydrolysis. The reaction is carried out in an anhydrous environment using dry tetrahydrofuran (THF) as the solvent. The reaction mixture is cooled to -30°C, and the Grignard reagent is added dropwise. After the addition is complete, the mixture is allowed to warm to room temperature and then quenched with a saturated ammonium chloride solution. The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 2alpha-Phenylcycloheptane-1beta-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products:

    Oxidation: Formation of phenylcycloheptanone or phenylcycloheptanoic acid.

    Reduction: Formation of phenylcycloheptane.

    Substitution: Formation of phenylcycloheptyl halides or amines.

Scientific Research Applications

2alpha-Phenylcycloheptane-1beta-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2alpha-Phenylcycloheptane-1beta-ol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, leading to modulation of cellular processes. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

2alpha-Phenylcycloheptane-1beta-ol can be compared with other similar compounds such as:

    Phenylcyclohexanol: Similar structure but with a cyclohexane ring instead of a cycloheptane ring.

    Phenylcyclopentanol: Similar structure but with a cyclopentane ring.

    Phenylcyclooctanol: Similar structure but with a cyclooctane ring.

Uniqueness: The uniqueness of this compound lies in its seven-membered ring structure, which imparts distinct chemical and biological properties compared to its six- or eight-membered ring analogs .

Properties

IUPAC Name

(1R,2S)-2-phenylcycloheptan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c14-13-10-6-2-5-9-12(13)11-7-3-1-4-8-11/h1,3-4,7-8,12-14H,2,5-6,9-10H2/t12-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFHCHXDYAKNGPJ-QWHCGFSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(CC1)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](CC1)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2alpha-Phenylcycloheptane-1beta-ol
Reactant of Route 2
Reactant of Route 2
2alpha-Phenylcycloheptane-1beta-ol
Reactant of Route 3
2alpha-Phenylcycloheptane-1beta-ol
Reactant of Route 4
2alpha-Phenylcycloheptane-1beta-ol
Reactant of Route 5
2alpha-Phenylcycloheptane-1beta-ol
Reactant of Route 6
2alpha-Phenylcycloheptane-1beta-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.